molecular formula C17H18N4O B14448286 4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile CAS No. 79252-67-8

4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile

Cat. No.: B14448286
CAS No.: 79252-67-8
M. Wt: 294.35 g/mol
InChI Key: XTVNSXHZESDBPX-UHFFFAOYSA-N
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Description

4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile is an organic compound known for its vibrant color and applications in various fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzonitrile using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline under basic conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters enhances efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.

    Reduction: Reduction of the azo group using reducing agents like sodium dithionite results in the formation of aromatic amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the aromatic rings.

    Reduction: Corresponding aromatic amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a model compound in studying azo dye synthesis and degradation mechanisms.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the production of colored polymers and as a dye in textile manufacturing.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions. This property is exploited in applications like photodynamic therapy, where light-induced cleavage generates reactive species that can target and destroy cancer cells. The aromatic rings also contribute to the compound’s stability and ability to interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{4-(Dimethylamino)phenyl}diazenyl]benzonitrile
  • 4-[(E)-{4-(Diethylamino)phenyl}diazenyl]benzonitrile
  • 4-[(E)-{4-(Methoxyphenyl)diazenyl]benzonitrile

Uniqueness

4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile stands out due to the presence of the hydroxyethyl group, which enhances its solubility in water and other polar solvents. This feature makes it more versatile in applications requiring aqueous solutions, such as biological staining and certain industrial processes.

Properties

CAS No.

79252-67-8

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C17H18N4O/c1-2-21(11-12-22)17-9-7-16(8-10-17)20-19-15-5-3-14(13-18)4-6-15/h3-10,22H,2,11-12H2,1H3

InChI Key

XTVNSXHZESDBPX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N

Origin of Product

United States

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